molecular formula C12H18N3O15P3 B14760805 [[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B14760805
M. Wt: 537.20 g/mol
InChI Key: VDZXITHECMUJIU-TURQNECASA-N
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Description

The compound [[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps, each requiring precise reaction conditions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Introduction of the Aminoprop-1-ynyl Group: This step involves the alkylation of the pyrimidine ring with a propargylamine derivative using a base such as sodium hydride.

    Formation of the Oxolane Ring: The oxolane ring is formed via a cyclization reaction involving a diol precursor and an acid catalyst.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphoryl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of [[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.

Comparison with Similar Compounds

Similar Compounds

    [[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can be compared to other nucleoside analogs such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the aminoprop-1-ynyl group and the multiple phosphate groups, which confer unique biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C12H18N3O15P3

Molecular Weight

537.20 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H18N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h4,7-9,11,16-17H,3,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t7-,8-,9-,11-/m1/s1

InChI Key

VDZXITHECMUJIU-TURQNECASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#CCN

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#CCN

Origin of Product

United States

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